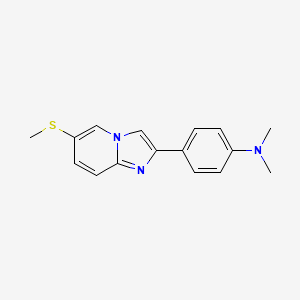

MeS-IMPY

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

955376-42-8 |

|---|---|

Molecular Formula |

C16H17N3S |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline |

InChI |

InChI=1S/C16H17N3S/c1-18(2)13-6-4-12(5-7-13)15-11-19-10-14(20-3)8-9-16(19)17-15/h4-11H,1-3H3 |

InChI Key |

WOYCDVDURLTMAW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)SC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "MeS-IMPY": A Look into a PET Imaging Agent

The term "MeS-IMPY" primarily refers to a radiolabeled compound, specifically [¹¹C]this compound, utilized as a positron emission tomography (PET) imaging agent. Extensive research has focused on its application in the visualization of amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease. However, there is no substantial evidence in the public domain to suggest that this compound is being developed or used as a therapeutic agent for cancer or any other disease. This guide will delve into the available information on [¹¹C]this compound, focusing on its role as an imaging tool.

[¹¹C]this compound: A PET Tracer for Amyloid Plaque Imaging

[¹¹C]this compound is a derivative of 2-(4'-dimethylaminophenyl)-6-iodo-imidazo[1,2-a]pyridine (IMPY), a class of molecules known for their high affinity for Aβ plaques. The "MeS" component in the context of the available search results likely refers to a precursor or a specific chemical modification, but the prominent and well-documented compound is [¹¹C]this compound, where ¹¹C is a carbon-11 radioisotope. This radioisotope allows the molecule to be detected by a PET scanner, thereby enabling the visualization of its distribution within the brain.

The primary application of [¹¹C]this compound is in the in vivo detection and quantification of Aβ plaques in the brains of individuals with or at risk for Alzheimer's disease. The ability to visualize these plaques is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.

Mechanism of Action in PET Imaging

The mechanism of action of [¹¹C]this compound as a PET tracer involves several key steps:

-

Intravenous Administration: The radiotracer is injected into the bloodstream.

-

Blood-Brain Barrier Penetration: [¹¹C]this compound is designed to cross the blood-brain barrier to reach the brain tissue.

-

Binding to Amyloid Plaques: Once in the brain, it selectively binds to Aβ plaques.

-

Positron Emission and Detection: The ¹¹C isotope undergoes radioactive decay, emitting positrons. These positrons annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner.

-

Image Reconstruction: The signals from the gamma rays are used to create a three-dimensional image showing the location and density of the radiotracer, and thus the Aβ plaques, in the brain.

Experimental Insights

While detailed experimental protocols for the synthesis and use of [¹¹C]this compound are highly specific and found in specialized radiochemistry and neuroimaging literature, a general workflow can be outlined.

Experimental Workflow: [¹¹C]this compound PET Imaging Study

Caption: General workflow for a [¹¹C]this compound PET imaging study.

Quantitative Data

Quantitative data from [¹¹C]this compound PET studies typically involve measures of radiotracer uptake and binding in different brain regions. This data is often presented in terms of Standardized Uptake Value Ratios (SUVR) or distribution volume ratios (DVR), which compare the tracer uptake in a region of interest (e.g., cortical areas with high plaque deposition) to a reference region with minimal plaque accumulation (e.g., the cerebellum).

| Parameter | Description | Typical Value Range (in AD patients) |

| SUVR | Standardized Uptake Value Ratio | 1.5 - 3.0 in cortical regions |

| DVR | Distribution Volume Ratio | 1.2 - 2.5 in cortical regions |

| Binding Potential (BP_ND) | A measure of receptor density | Varies depending on the brain region |

Note: These values are illustrative and can vary significantly based on the specific study population, imaging protocol, and data analysis methods.

Signaling Pathways

As an imaging agent, [¹¹C]this compound does not have a mechanism of action that involves modulating signaling pathways in a therapeutic manner. Its utility lies in its ability to bind to a specific pathological target (Aβ plaques) and emit a signal for detection.

Logical Relationship: Role of [¹¹C]this compound in Alzheimer's Research

Caption: Role of [¹¹C]this compound in Alzheimer's disease research.

MeS-IMPY: A Technical Guide to a Promising Biomarker for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing global health challenge. A key pathological hallmark of AD is the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The development of radioligands for in vivo imaging of these plaques is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. MeS-IMPY, or [¹¹C]S-methyl-IMPY, has emerged as a promising positron emission tomography (PET) radiotracer for this purpose. This technical guide provides a comprehensive overview of this compound, including its synthesis, binding characteristics, preclinical data, and the broader pathological pathways it helps to visualize.

Mechanism of Action

This compound is a derivative of IMPY, a thioflavin-based compound. Its mechanism of action is rooted in its high affinity and selective binding to β-amyloid aggregates. The planar structure of the imidazo[1,2-a]pyridine core allows it to intercalate between the β-sheets of amyloid fibrils. The presence of the methylthio group in this compound enhances its binding properties compared to its parent compound, IMPY.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, IMPY, from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound and IMPY for β-Amyloid Plaques

| Compound | Preparation | Kᵢ (nM) | Reference |

| This compound | AD Human Brain Homogenates | 7.93 | [1] |

| IMPY | AD Human Brain Homogenates | 8.95 | [1] |

Table 2: Preclinical In Vivo Brain Uptake and Washout of [¹¹C]this compound

| Species | Brain Region | Standardized Uptake Value (SUV) at Peak | Time to Peak | % of Peak Activity at 40 min | Reference |

| Non-human Primate | Cortical Regions | ~5.0 | 2-3 min | 20% | [2] |

| Non-human Primate | Cerebellum | ~6.0 | 2-3 min | 20% | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. A generalized scheme based on the synthesis of similar imidazo[1,2-a]pyridine derivatives is presented below.

Detailed Protocol (Adapted from general imidazo[1,2-a]pyridine synthesis):

-

Cyclocondensation: 2-amino-5-methylpyridine is reacted with a 2-halo-acetophenone derivative, such as 2-bromo-1-(4-(methylthio)phenyl)ethan-1-one, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Purification: The resulting crude product, the this compound precursor, is purified using column chromatography on silica gel.

-

Demethylation: The methylthio group of the precursor is demethylated to a thiol group using a demethylating agent like boron tribromide (BBr₃).

-

Radiolabeling with Carbon-11: The demethylated precursor is then radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the presence of a base to yield [¹¹C]this compound. The reaction is carried out in an automated synthesis module.

-

Final Purification: The final radiolabeled product is purified using high-performance liquid chromatography (HPLC).

[¹¹C]this compound Radiolabeling

The radiolabeling of this compound is typically achieved via ¹¹C-methylation of the corresponding desmethyl precursor.

Detailed Protocol:

-

Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

-

Conversion to Methylating Agent: The [¹¹C]CO₂ is converted to [¹¹C]methane, which is then subsequently transformed into a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

-

Labeling Reaction: The desmethyl precursor of this compound is dissolved in a suitable solvent (e.g., DMF) and reacted with the [¹¹C]methylating agent in the presence of a base (e.g., NaOH or K₂CO₃) at an elevated temperature.

-

Purification: The reaction mixture is purified by semi-preparative HPLC to isolate [¹¹C]this compound.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution for injection.

In Vitro Autoradiography with [¹²⁵I]IMPY

In vitro autoradiography on post-mortem human brain tissue is a key method to characterize the binding of new radioligands. While a specific protocol for this compound is not detailed in the available literature, a protocol for the closely related [¹²⁵I]IMPY can be adapted.

Detailed Protocol:

-

Tissue Preparation: Post-mortem human brain sections (typically 10-20 µm thick) from both AD patients and healthy controls are mounted on glass slides.

-

Pre-incubation: The sections are pre-incubated in a buffer (e.g., phosphate-buffered saline, PBS) to remove endogenous ligands.

-

Incubation: The slides are then incubated with a solution of [¹²⁵I]IMPY (in the low nanomolar range) in PBS containing a small percentage of ethanol and bovine serum albumin (BSA) for a defined period (e.g., 60 minutes) at room temperature.

-

Washing: The sections are washed in fresh buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried and exposed to a phosphor imaging plate or autoradiographic film for a period ranging from hours to days.

-

Image Analysis: The resulting autoradiograms are analyzed to quantify the density and distribution of radioligand binding.

Signaling Pathways in Alzheimer's Disease

This compound allows for the visualization of Aβ plaques, a central component of the amyloid cascade hypothesis. Understanding this and related pathways is crucial for interpreting imaging results.

The Amyloid Cascade Hypothesis

This hypothesis posits that the accumulation of Aβ peptides is the initiating event in AD pathogenesis.

Tau Pathology Pathway

Hyperphosphorylated tau protein forms neurofibrillary tangles (NFTs), another key pathological hallmark of AD, which is believed to be downstream of amyloid pathology.

Preclinical and Clinical Status

Preclinical studies in rodents and non-human primates have demonstrated that [¹¹C]this compound has favorable characteristics for a PET radioligand, including good brain penetration and rapid washout from healthy brain tissue, which would provide a good signal-to-noise ratio for detecting Aβ plaques.[2] In vitro studies have confirmed its high binding affinity for Aβ plaques in post-mortem human AD brain tissue.[1]

To date, there is a lack of publicly available data from clinical trials specifically investigating this compound in human subjects with Alzheimer's disease. Further clinical evaluation is necessary to fully validate its utility as a diagnostic and research tool in humans.

Conclusion

This compound is a promising PET radioligand for the in vivo imaging of β-amyloid plaques in the brain. Its high binding affinity and favorable pharmacokinetic profile in preclinical models make it a valuable tool for research into the pathophysiology of Alzheimer's disease and for the development of novel anti-amyloid therapies. The lack of human clinical trial data, however, highlights the need for further investigation to translate its preclinical promise into clinical application. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to combat Alzheimer's disease.

References

- 1. Collection - Synthesis and Evaluation of N-Methyl and S-Methyl 11C-Labeled 6-Methylthio-2-(4â²-N,N-dimethylamino)phenylimidazo[1,2-a]pyridines as Radioligands for Imaging β-Amyloid Plaques in Alzheimerâs Disease - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MeS-IMPY in Amyloid Plaque Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeS-IMPY, a derivative of the IMPY series of molecules, has emerged as a significant research tool in the field of neurodegenerative diseases, particularly Alzheimer's disease. Its primary role lies in the detection of β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, experimental applications, and the methodologies employed for its use in amyloid plaque detection.

Binding Characteristics of this compound

This compound exhibits a high binding affinity for β-amyloid plaques. This property is crucial for its function as an imaging agent, as it allows for the specific labeling and visualization of these pathological protein aggregates. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.

| Target | Ligand | Ki (nM) | Source |

| β-amyloid plaques (AD human brain) | This compound | 7.93 | [1] |

| β-amyloid plaques (AD brain homogenates) | This compound | 8.95 | [1] |

Experimental Protocols

The utility of this compound in amyloid plaque detection is realized through various experimental protocols, both in vivo and in vitro. The following sections detail representative methodologies for the radiosynthesis of [11C]this compound for Positron Emission Tomography (PET) imaging, in vivo PET imaging in animal models, in vitro binding assays, and biodistribution studies. These protocols are based on established methods for similar amyloid imaging agents and can be adapted for this compound.

Radiosynthesis of [11C]this compound

The use of this compound in PET imaging necessitates its labeling with a positron-emitting radionuclide, most commonly Carbon-11 ([11C]). The short half-life of 11C (20.4 minutes) requires a rapid and efficient radiosynthesis process. The following is a representative protocol for the synthesis of [11C]this compound, adapted from established methods for similar compounds.

Objective: To synthesize [11C]this compound from its precursor for use in PET imaging.

Materials:

-

This compound precursor (desmethyl-MeS-IMPY)

-

[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)

-

Anhydrous dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) or other suitable base

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

-

Sterile water for injection

-

Ethanol for injection

Procedure:

-

Precursor Preparation: Dissolve the this compound precursor (typically 0.5-1.0 mg) in a small volume of anhydrous DMF (e.g., 200-300 µL) in a reaction vessel.

-

Activation: Add a suitable base (e.g., a small volume of NaOH solution) to the precursor solution to deprotonate the precursor, making it reactive towards the methylating agent.

-

Radiolabeling: Introduce the gaseous [11C]CH3I or [11C]CH3OTf into the reaction vessel. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a short duration (e.g., 5-10 minutes).

-

Quenching and Purification: Quench the reaction by adding a mobile phase solution. The crude reaction mixture is then purified using a semi-preparative HPLC system to separate [11C]this compound from unreacted precursor and other byproducts.

-

Formulation: The HPLC fraction containing the purified [11C]this compound is collected, diluted with sterile water, and passed through an SPE cartridge to remove the HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

-

Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), specific activity, pH, and sterility before being used in PET imaging studies.

In Vivo PET Imaging in an Animal Model

PET imaging with [11C]this compound allows for the non-invasive visualization and quantification of amyloid plaques in the brains of living subjects, typically transgenic mouse models of Alzheimer's disease.

Objective: To visualize and quantify amyloid plaque burden in the brain of a transgenic mouse model of Alzheimer's disease using [11C]this compound PET.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type control mice

-

[11C]this compound solution for injection

-

Anesthesia (e.g., isoflurane)

-

Small animal PET scanner

-

CT or MRI scanner for anatomical co-registration (optional but recommended)

-

Data acquisition and analysis software

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed and maintain its body temperature.

-

Radiotracer Injection: Administer a bolus injection of [11C]this compound (typically 3.7-7.4 MBq) via the tail vein.

-

PET Scan Acquisition: Start the dynamic PET scan immediately after the injection and acquire data for a duration of 60-90 minutes.

-

Anatomical Imaging: If available, perform a CT or MRI scan for anatomical reference and co-registration with the PET data.

-

Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Co-register the PET images with the anatomical images.

-

Quantification: Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum). The cerebellum is often used as a reference region due to its low amyloid plaque density. Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV ratio (SUVR) of a target region to the reference region is often used to quantify the specific binding of the radiotracer.

In Vitro Competition Binding Assay

In vitro binding assays are used to determine the binding affinity (Ki) of this compound for amyloid plaques in brain tissue homogenates. These assays typically involve competition with a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for β-amyloid plaques in human Alzheimer's disease brain homogenates.

Materials:

-

Post-mortem human brain tissue from confirmed Alzheimer's disease patients and healthy controls.

-

Radiolabeled competitor (e.g., [3H]PiB or a radioiodinated IMPY analog).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Brain Homogenate Preparation: Homogenize the brain tissue in the assay buffer to create a uniform suspension. Determine the protein concentration of the homogenate.

-

Assay Setup: In a series of tubes, add a fixed amount of brain homogenate, a fixed concentration of the radiolabeled competitor, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound radioligand. Wash the filters quickly with cold assay buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biodistribution Study

Biodistribution studies are essential to understand the uptake, distribution, and clearance of this compound in different organs and tissues, particularly its ability to cross the blood-brain barrier.

Objective: To determine the biodistribution and brain uptake of [11C]this compound in healthy mice.

Materials:

-

Healthy mice (e.g., C57BL/6).

-

[11C]this compound solution for injection.

-

Anesthesia.

-

Gamma counter.

-

Dissection tools.

Procedure:

-

Radiotracer Injection: Inject a known amount of [11C]this compound into the tail vein of the mice.

-

Time Points: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize a group of mice.

-

Tissue Collection: Immediately dissect the animals and collect various organs and tissues of interest, including the brain, blood, heart, lungs, liver, kidneys, and muscle.

-

Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. The brain-to-blood ratio is also calculated to assess the brain penetration of the compound.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the workflows of the key experimental protocols described above.

Caption: Workflow for the radiosynthesis of [11C]this compound.

Caption: Workflow for in vivo PET imaging of amyloid plaques.

References

Preclinical Data on MeS-IMPY for Amyloid Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeS-IMPY, a derivative of IMPY, is a promising ligand for the imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its potential as a radioligand for Positron Emission Tomography (PET) allows for the in vivo visualization and quantification of amyloid deposition in the brain, offering a valuable tool for the diagnosis of AD and the monitoring of therapeutic interventions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its binding characteristics, and offers detailed experimental protocols adapted from studies on the closely related compound IMPY and other amyloid imaging agents.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound, providing a concise overview of its binding affinity for β-amyloid plaques.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 7.93 nM | Human AD Brain | [1] |

| 8.95 nM | Human AD Brain Homogenates | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Due to the limited availability of published, detailed protocols specifically for this compound, the following sections provide representative protocols for key experiments based on those established for its parent compound, IMPY, and other well-characterized amyloid imaging agents.

Competitive Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) against a known radioligand that binds to β-amyloid aggregates.

Objective: To quantify the binding affinity of this compound for β-amyloid plaques.

Materials:

-

Synthetic Aβ1-40 or Aβ1-42 peptides

-

Known radioligand (e.g., [125I]IMPY or [3H]PIB)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Gamma or beta counter

Protocol:

-

Preparation of Aβ Aggregates:

-

Dissolve synthetic Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol).

-

Evaporate the solvent to form a peptide film.

-

Resuspend the film in PBS and incubate at 37°C for 3-7 days with gentle agitation to promote fibril formation.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine:

-

Aβ aggregates (final concentration, e.g., 10-50 nM)

-

Radioligand (final concentration, e.g., 0.1-1 nM)

-

Varying concentrations of the test compound (this compound) or vehicle (for total binding).

-

For non-specific binding, add a high concentration of a known amyloid-binding drug (e.g., 10 µM Thioflavin T).

-

Assay buffer (e.g., PBS with 0.1% BSA) to the final volume.

-

-

Incubate the mixture at room temperature for 2-3 hours.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold PBS to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma or beta counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Autoradiography

This protocol outlines the procedure for visualizing the binding of a radiolabeled ligand (e.g., [125I]IMPY as a proxy for radiolabeled this compound) to amyloid plaques in postmortem brain tissue sections.

Objective: To qualitatively and quantitatively assess the specific binding of this compound to amyloid plaques in brain tissue.

Materials:

-

Postmortem human AD and control brain tissue sections (10-20 µm thick), cryosectioned and mounted on slides.

-

Radioligand (e.g., [125I]IMPY)

-

Blocking agent for non-specific binding (e.g., Thioflavin T or cold IMPY)

-

Incubation buffer (e.g., PBS with 0.1% BSA)

-

Washing buffer (e.g., ice-cold PBS)

-

Phosphor imaging plates or autoradiography film

-

Phosphor imager or film developer

Protocol:

-

Tissue Preparation:

-

Bring the frozen brain sections to room temperature.

-

Pre-incubate the sections in incubation buffer for 15-30 minutes to rehydrate and remove endogenous substances.

-

-

Incubation:

-

Incubate the sections with the radioligand solution (e.g., 0.1-1 nM [125I]IMPY in incubation buffer) for 60-90 minutes at room temperature.

-

For determination of non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a blocking agent (e.g., 10 µM Thioflavin T).

-

-

Washing:

-

Wash the slides in ice-cold washing buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.

-

Perform a final brief rinse in ice-cold distilled water to remove buffer salts.

-

-

Drying and Exposure:

-

Dry the slides rapidly under a stream of cool, dry air.

-

Appose the dried sections to a phosphor imaging plate or autoradiography film in a light-tight cassette.

-

Expose for a suitable period (typically several hours to days, depending on the radioactivity).

-

-

Imaging and Analysis:

-

Scan the phosphor imaging plate using a phosphor imager or develop the film.

-

Analyze the resulting autoradiograms. Higher signal intensity in AD brain sections compared to control sections, and in the absence versus presence of the blocking agent, indicates specific binding to amyloid plaques.

-

Quantify the signal intensity in different brain regions using densitometry software.

-

In Vivo PET Imaging in a Transgenic Mouse Model

This protocol provides a general framework for conducting in vivo PET imaging studies with an amyloid-targeting radiotracer like [11C]this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 or 5XFAD mice).

Objective: To assess the brain uptake, clearance, and specific binding of [11C]this compound to amyloid plaques in a living animal model.

Materials:

-

Transgenic AD mice and wild-type control mice.

-

[11C]this compound, formulated in sterile saline.

-

Anesthesia (e.g., isoflurane).

-

MicroPET scanner.

-

Tail vein catheter.

-

Heating pad to maintain body temperature.

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen.

-

Place the mouse on the scanner bed and secure its head in a stereotaxic holder to minimize motion artifacts.

-

Maintain the animal's body temperature using a heating pad.

-

Insert a catheter into the tail vein for radiotracer injection.

-

-

Radiotracer Injection and PET Scan:

-

Administer a bolus injection of [11C]this compound (e.g., 3.7-7.4 MBq) via the tail vein catheter.

-

Start the dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Co-register the PET images with a standard mouse brain MRI atlas or a CT scan for anatomical reference.

-

Draw regions of interest (ROIs) on amyloid-rich areas (e.g., cortex, hippocampus) and a reference region with low amyloid deposition (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.

-

Calculate the Standardized Uptake Value (SUV) for quantitative analysis: SUV = (Radioactivity concentration in ROI (MBq/g) / Injected dose (MBq)) x Body weight (g).

-

Determine the SUV ratio (SUVR) by dividing the SUV of the target region by the SUV of the reference region to estimate specific binding.

-

Synthesis and Radiolabeling of [11C]this compound

The synthesis of [11C]this compound would likely involve the methylation of a suitable precursor. The following is a generalized protocol based on common 11C-methylation procedures.

Objective: To synthesize [11C]this compound for use in PET imaging studies.

Materials:

-

Desmethyl precursor of this compound.

-

[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) produced from a cyclotron.

-

Anhydrous solvent (e.g., DMF, DMSO).

-

Base (e.g., NaOH, K2CO3).

-

HPLC system for purification.

-

Solid-phase extraction (SPE) cartridge for formulation.

-

Sterile saline for injection.

Protocol:

-

Production of [11C]Methylating Agent:

-

Produce [11C]CO2 via a cyclotron.

-

Convert [11C]CO2 to [11C]CH4 and then to [11C]CH3I or [11C]CH3OTf using an automated radiosynthesis module.

-

-

Radiolabeling Reaction:

-

Dissolve the desmethyl precursor of this compound in an anhydrous solvent in a reaction vial.

-

Add a suitable base.

-

Trap the gaseous [11C]CH3I or [11C]CH3OTf in the reaction vial.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).

-

-

Purification:

-

Quench the reaction and inject the mixture onto a semi-preparative HPLC column to separate [11C]this compound from the unreacted precursor and other byproducts.

-

Collect the radioactive peak corresponding to [11C]this compound.

-

-

Formulation:

-

Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping the product on an SPE cartridge and eluting with ethanol.

-

Formulate the final product in sterile saline for injection, with a low percentage of ethanol if necessary for solubility.

-

Perform quality control tests for radiochemical purity, chemical purity, specific activity, and sterility.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the preclinical evaluation of this compound.

References

An In-depth Technical Guide to the Discovery and Development of the MeS-IMPY Radiotracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of the MeS-IMPY radiotracer, a derivative of the IMPY series designed for the in vivo imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the radiotracer's synthesis, preclinical evaluation, and imaging characteristics, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams generated using the DOT language illustrate critical workflows and relationships in its development pipeline.

Introduction

The development of radiotracers for positron emission tomography (PET) imaging of β-amyloid plaques has been a significant advancement in the study of Alzheimer's disease. These molecular imaging agents allow for the in vivo visualization and quantification of Aβ plaque burden in the brains of living individuals, aiding in early diagnosis, disease progression monitoring, and the evaluation of anti-amyloid therapies. The imidazo[1,2-a]pyridine (IMPY) class of compounds, derived from thioflavin-T, has shown promise as effective Aβ plaque imaging agents. This compound, a methylsulfonyl derivative of IMPY, was developed to improve upon the parent compound's properties.

Discovery and Rationale

The development of this compound was driven by the need for PET radiotracers with high binding affinity and specificity for Aβ plaques, coupled with favorable pharmacokinetics, including rapid brain uptake and fast washout from non-target tissues to ensure a high signal-to-noise ratio. The IMPY scaffold was identified as a promising starting point due to its demonstrated ability to bind to Aβ plaques.[1][2] The addition of a methylsulfonyl group was hypothesized to modulate the physicochemical properties of the molecule to potentially enhance its binding characteristics and in vivo performance.

Synthesis and Radiolabeling

The synthesis of this compound and its subsequent radiolabeling with Carbon-11 ([¹¹C]) are critical steps for its use as a PET radiotracer.

Chemical Synthesis

The synthesis of the this compound precursor typically involves a multi-step organic synthesis process. While the specific, detailed reaction conditions and purification methods for the this compound precursor are proprietary and not fully disclosed in the public literature, the general pathway can be inferred from the synthesis of related IMPY derivatives. This generally involves the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the aminophenyl and methylsulfonylphenyl moieties.

Radiolabeling with [¹¹C]

The radiolabeling of this compound is achieved by introducing the positron-emitting isotope ¹¹C. The most common method for this is through [¹¹C]methylation of a suitable precursor.

Experimental Protocol: [¹¹C]this compound Radiolabeling (General Procedure)

-

Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: [¹¹C]Carbon dioxide, produced via a cyclotron, is converted to [¹¹C]methane, which is then reacted with gaseous iodine or passed through an oven to produce [¹¹C]methyl iodide ([¹¹C]CH₃I) or converted to [¹¹C]methyl triflate ([¹¹C]CH₃OTf), respectively.

-

Methylation Reaction: The desmethyl precursor of this compound is dissolved in an appropriate organic solvent (e.g., DMF or DMSO). A base (e.g., sodium hydroxide or a non-nucleophilic base) is added to facilitate the reaction. The [¹¹C]methylating agent ([¹¹C]CH₃I or [¹¹C]CH₃OTf) is then introduced into the reaction vessel. The reaction is typically carried out at an elevated temperature for a short duration (e.g., 5-10 minutes).

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from unreacted precursor and other byproducts.

-

Formulation: The purified [¹¹C]this compound fraction is collected, the HPLC solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for injection.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, specific activity, pH, and sterility, to ensure it is safe for administration.

Diagram: General Radiotracer Discovery and Development Pipeline

References

In-Depth Technical Guide: Binding Properties of MeS-IMPY to Beta-Amyloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeS-IMPY, a derivative of IMPY (6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine), has emerged as a significant ligand for the in-vivo imaging of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its utility as a positron emission tomography (PET) radioligand, [11C]this compound, underscores the importance of thoroughly understanding its binding characteristics to Aβ. This technical guide provides a comprehensive overview of the binding properties of this compound to beta-amyloid, including quantitative binding data, detailed experimental methodologies, and visualizations of experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for beta-amyloid plaques has been determined through in vitro competition binding assays using brain homogenates from patients with confirmed Alzheimer's disease. The data, summarized below, highlights the high-affinity interaction of this compound with its target.

| Ligand | Target | Assay Type | Ki (nM) | Reference |

| This compound | β-amyloid plaques (AD human brain) | Competition Binding | 7.93 | [1] |

| This compound | β-amyloid plaques (AD brain homogenates) | Competition Binding | 8.95 | [1] |

Table 1: Binding Affinity (Ki) of this compound to Beta-Amyloid Plaques. The presented Ki values demonstrate the high affinity of this compound for beta-amyloid plaques extracted from human brain tissue.[1]

Binding to Beta-Amyloid Aggregates

While specific quantitative data on the binding of this compound to different aggregation states of beta-amyloid (monomers, oligomers, and fibrils) is not extensively available in the public domain, its characterization as a beta-amyloid plaque imaging agent strongly suggests a preferential binding to the fibrillar form of Aβ found in plaques. This is a common characteristic of thioflavin-T and its derivatives, to which the IMPY class of molecules belongs. The binding is thought to occur through interaction with the cross-β-sheet structures that are characteristic of amyloid fibrils. It is generally understood that such imaging agents have lower affinity for soluble Aβ monomers and oligomers.

Putative Binding Sites

The precise binding sites of this compound on the beta-amyloid peptide have not been definitively elucidated. However, based on the known interactions of similar small molecules with Aβ fibrils, it is hypothesized that this compound binds to specific clefts or channels on the surface of the beta-amyloid fibril structure. These binding sites are formed by the specific arrangement of amino acid side chains within the cross-β-sheet architecture.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound binding to beta-amyloid are crucial for the replication and validation of findings. Below are methodologies for key in vitro binding assays, adapted from established procedures for amyloid-binding compounds.

Preparation of Beta-Amyloid Aggregates

-

Monomer Preparation: Synthetic Aβ (typically Aβ1-40 or Aβ1-42) peptide is dissolved in a strong solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates. The HFIP is then evaporated, leaving a peptide film. The film is reconstituted in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a solution of monomeric Aβ.

-

Fibril Formation: The monomeric Aβ solution is incubated at 37°C with continuous agitation for several days to promote the formation of amyloid fibrils. The formation of fibrils can be monitored using Thioflavin T (ThT) fluorescence, where an increase in fluorescence intensity indicates fibril formation.

Fluorescence Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Incubation: A constant concentration of aggregated beta-amyloid is incubated with increasing concentrations of this compound in a suitable binding buffer (e.g., PBS) in a 96-well plate.

-

Equilibration: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Detection: The fluorescence of this compound, which is expected to increase upon binding to beta-amyloid, is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a competing unlabeled ligand) from the total binding. The resulting data is then fitted to a saturation binding curve using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a labeled ligand for binding to the target.

-

Incubation: A constant concentration of aggregated beta-amyloid and a fixed concentration of a fluorescently labeled amyloid-binding ligand (e.g., a known fluorescent derivative of IMPY or Thioflavin T) are incubated with increasing concentrations of unlabeled this compound.

-

Equilibration: The mixture is incubated to reach equilibrium.

-

Detection: The fluorescence of the labeled ligand is measured. As the concentration of this compound increases, it will displace the labeled ligand, leading to a decrease in the measured fluorescence.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for a Saturation Binding Assay.

Caption: Workflow for a Competition Binding Assay.

Conclusion

This compound is a high-affinity ligand for beta-amyloid plaques, making it a valuable tool for the in vivo imaging of this key Alzheimer's disease pathology. While its binding affinity has been quantified, further research is needed to fully elucidate its binding stoichiometry, precise binding sites on different Aβ aggregates, and any potential downstream signaling effects. The experimental protocols and workflows provided in this guide offer a framework for conducting such detailed investigations, which will be critical for advancing our understanding of this compound and for the development of improved diagnostic and therapeutic agents for Alzheimer's disease.

References

MeS-IMPY: A Technical Guide to Brain Uptake and Washout Characteristics for Amyloid Plaque Imaging

This technical guide provides an in-depth overview of the brain uptake and washout characteristics of MeS-IMPY, a radioligand developed for in vivo imaging of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. The information is targeted towards researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases and molecular imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of [¹¹C]this compound in non-human primates, specifically rhesus monkeys. These studies provide critical insights into the tracer's pharmacokinetic profile in the brain.

Table 1: Brain Uptake of [¹¹C]this compound in Rhesus Monkeys [1]

| Brain Region | Standardized Uptake Value (SUV) | Time to Peak Uptake (minutes) |

| Cortical Regions | ~500% | 2-3 |

| Cerebellum | ~600% | 2-3 |

Table 2: Brain Washout and Distribution of [¹¹C]this compound in Rhesus Monkeys [1]

| Parameter | Value | Time Point |

| Remaining Peak Activity | 20% | 40 minutes |

| Average Volume of Distribution (V T ) | 7.66 ± 2.14 mL/cm³ | Not Applicable |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of [¹¹C]this compound brain kinetics.

Radioligand

The radioligand used in these studies is [S-methyl-¹¹C]N,N-dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline, abbreviated as [¹¹C]this compound.[1]

Animal Model

The studies were conducted in healthy, young rhesus monkeys. The use of these non-human primates provides a translational model for human studies due to their genetic and physiological proximity.[1]

PET Imaging Protocol

A total of eight Positron Emission Tomography (PET) studies were performed to assess the brain uptake and washout of [¹¹C]this compound.[1]

-

Anesthesia: Animals were anesthetized for the duration of the imaging procedure.

-

Radiotracer Administration: A bolus injection of [¹¹C]this compound was administered intravenously.

-

Image Acquisition: Dynamic PET scans were acquired for 120 minutes to capture the uptake and washout phases of the radiotracer.[1]

-

Physiological Monitoring: Vital signs, including pulse rate, blood pressure, respiratory rate, and temperature, were monitored throughout the procedure.[1]

Plasma Analysis

To determine the amount of unchanged radiotracer in the blood, arterial blood samples were collected throughout the PET scan. A radiometabolite-corrected plasma input function was generated to accurately model the tracer kinetics.[1]

Data Analysis

The acquired PET data and plasma input function were used for kinetic modeling.

-

Kinetic Modeling: Time-activity data from different brain regions were analyzed using one-tissue and two-tissue compartmental models. The regional brain activity of [¹¹C]this compound was found to fit well with a one-tissue compartment model.[1]

-

Parameter Estimation: The primary outcome measure was the volume of distribution (V T ), which reflects the equilibrium distribution of the tracer in the tissue relative to the plasma.[1]

Biodistribution and Radiation Dosimetry

To assess the whole-body distribution and estimate radiation exposure, two whole-body PET scans were performed over a 120-minute period.

-

Image Processing: Tomographic PET images were compressed into a single planar image.

-

Dosimetry Calculation: Estimates of the absorbed radiation dose were calculated using the OLINDA 1.0 software.[1]

Visualizations

The following diagrams illustrate the experimental workflow and data analysis pipeline for the preclinical evaluation of this compound.

Caption: Experimental workflow for [¹¹C]this compound PET imaging in rhesus monkeys.

Caption: Data analysis pipeline for determining this compound brain kinetics.

References

In Vivo Stability of MeS-IMPY: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeS-IMPY, or [S-methyl-¹¹C]N,N-dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline, is a promising radioligand developed for the in vivo imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, using positron emission tomography (PET).[1] Its high binding affinity for Aβ plaques makes it a valuable tool for early diagnosis, disease progression monitoring, and the evaluation of anti-amyloid therapies.[2] Understanding the in vivo stability of this compound is critical for the accurate interpretation of PET imaging data and for its overall development as a clinical diagnostic agent. This technical guide provides a comprehensive overview of the in vivo stability of this compound, focusing on its pharmacokinetic profile in nonhuman primates, and details the standard experimental protocols for assessing the in vivo stability of such radiotracers.

Quantitative Data on In Vivo Performance

The primary in vivo data for [¹¹C]this compound comes from PET studies conducted in rhesus monkeys. These studies provide essential information regarding the compound's brain uptake, washout, and biodistribution.

Table 1: Pharmacokinetic Parameters of [¹¹C]this compound in Rhesus Monkeys [1]

| Parameter | Value | Description |

| Brain Uptake (Peak) | ~500-600% SUV | Standardized Uptake Value, indicating high initial brain penetration. |

| Time to Peak Uptake | 2-3 minutes | Demonstrates rapid uptake into the brain. |

| Brain Washout | 20% of peak activity remaining at 40 minutes | Indicates rapid clearance from the brain in healthy subjects lacking significant amyloid plaques. |

| Volume of Distribution (Vd) | 7.66 ± 2.14 mL/cm³ | Represents the apparent volume into which the drug distributes in the brain. |

| Kinetic Model | One-tissue compartment model | Suggests a relatively simple kinetic profile in the brain. |

Table 2: Biodistribution and Radiation Dosimetry of [¹¹C]this compound in Rhesus Monkeys [1]

| Organ | Radiation Exposure (µSv/MBq) |

| Gallbladder Wall | 33.4 |

| Urinary Bladder | 17.0 |

| Lungs | 12.9 |

| Effective Dose | 4.9 µSv/MBq |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vivo stability studies. The following sections outline the typical methodologies used for evaluating PET radiotracers like this compound.

Radiolabeling of [¹¹C]this compound

The synthesis of [¹¹C]this compound is a critical first step. While the specific details for this compound are proprietary, the general approach for ¹¹C-methylation is well-established.

-

Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: [¹¹C]CO₂ produced by a cyclotron is converted into a reactive methylating agent, typically [¹¹C]CH₃I or [¹¹C]CH₃OTf.

-

Radiolabeling Reaction: The precursor molecule (desmethyl-IMPY) is reacted with the ¹¹C-methylating agent in a suitable solvent and under optimized conditions (temperature, base) to yield [¹¹C]this compound.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the radiolabeled product from unreacted precursors and byproducts.

-

Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Animal Studies: Nonhuman Primate PET Imaging

The in vivo evaluation of [¹¹C]this compound has been primarily conducted in nonhuman primates, providing data that is highly translatable to humans.

-

Animal Model: Healthy adult rhesus monkeys are typically used.

-

Anesthesia and Monitoring: Animals are anesthetized and vital signs (heart rate, blood pressure, temperature) are monitored throughout the procedure.

-

Radiotracer Injection: A bolus of [¹¹C]this compound is administered intravenously.

-

PET Scanning:

-

Brain Imaging: Dynamic PET scans of the brain are acquired for at least 90 minutes to capture the uptake and washout phases.

-

Whole-Body Imaging: Serial whole-body PET scans are performed for up to 120 minutes to determine the biodistribution of radioactivity.[1]

-

-

Arterial Blood Sampling: Serial arterial blood samples are collected to measure the concentration of radioactivity in plasma over time, which serves as the input function for kinetic modeling.

-

Data Analysis:

-

Time-activity curves (TACs) are generated for various brain regions.

-

The data is fitted to compartmental models (e.g., one-tissue or two-tissue compartment models) using the radiometabolite-corrected plasma input function to estimate pharmacokinetic parameters like the volume of distribution (Vd).[1]

-

Standardized Uptake Values (SUVs) are calculated to quantify tracer uptake.

-

Radiation dosimetry is calculated using software like OLINDA/EXM.

-

Metabolic Stability Analysis

Determining the rate and products of metabolism is crucial for understanding the in vivo stability of a PET tracer. While specific metabolite data for this compound is not publicly available, the following protocol outlines the standard approach.

-

Plasma Sample Processing:

-

Arterial blood samples are centrifuged to separate plasma.

-

Proteins in the plasma are precipitated using a solvent like acetonitrile.

-

-

Metabolite Separation and Quantification:

-

The supernatant containing the parent tracer and its metabolites is analyzed using radio-HPLC or radio-TLC (Thin Layer Chromatography).

-

The chromatogram will show peaks corresponding to the unmetabolized [¹¹C]this compound and its more polar radiometabolites.

-

The fraction of radioactivity corresponding to the parent compound is determined at each time point.

-

-

Metabolite Identification:

-

For identification of the chemical structure of the metabolites, non-radioactive this compound can be incubated with liver microsomes in vitro.

-

The resulting metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine their exact mass and fragmentation patterns.

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to aggregated β-amyloid plaques in the brain. This interaction does not involve a classical signaling pathway with downstream effectors but rather serves as a direct imaging biomarker for the presence of amyloid pathology.

Conclusion

This compound demonstrates favorable in vivo characteristics for a β-amyloid PET imaging agent, including high brain uptake and rapid washout in the absence of significant amyloid pathology. The available data from nonhuman primate studies provide a solid foundation for its further clinical development. While specific data on the metabolic profile of this compound is limited in the public domain, the established protocols for radiometabolite analysis provide a clear pathway for obtaining this crucial information. Future studies focusing on the identification of metabolites and the in vivo stability in rodent models would further enhance the comprehensive understanding of this promising radiotracer.

References

In-Depth Technical Guide to Structural Analogues of IMPY for Amyloid Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine (IMPY), a significant radiotracer for the in vivo imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document delves into the structure-activity relationships, quantitative binding data, and detailed experimental methodologies relevant to the development and evaluation of these imaging agents.

Introduction: The Role of IMPY in Amyloid Imaging

The non-invasive detection and quantification of Aβ plaques in the brain are crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. IMPY, a derivative of thioflavin-T, emerged as a promising SPECT (Single Photon Emission Computed Tomography) imaging agent due to its favorable properties, including good binding affinity for Aβ aggregates, significant brain uptake, and rapid washout from healthy brain tissue.[1][2] Structural modifications of the IMPY scaffold have been extensively explored to optimize its imaging characteristics, leading to the development of numerous analogues with varied binding affinities and pharmacokinetic profiles.

Core Structure and Mechanism of Action

IMPY and its analogues are part of the imidazo[1,2-a]pyridine class of compounds.[1] The proposed mechanism of action for these molecules is direct binding to the β-sheet structures that are characteristic of amyloid fibrils. This interaction is analogous to that of histological dyes like thioflavin-T. There is currently no substantial evidence to suggest that IMPY or its structural analogues directly modulate specific signaling pathways in the brain. Their utility as imaging agents is predicated on their ability to physically associate with amyloid plaques.

Below is a diagram illustrating the relationship between the core IMPY structure and its modifications, leading to various analogues.

Quantitative Data and Structure-Activity Relationships

The development of effective amyloid imaging agents hinges on a delicate balance between high binding affinity for Aβ plaques and appropriate lipophilicity to ensure adequate blood-brain barrier penetration and rapid washout. The following tables summarize the quantitative data for IMPY and a selection of its structural analogues, as well as for other established amyloid imaging agents for comparison.

Table 1: Binding Affinity (Ki) and Lipophilicity (logP) of IMPY and its Analogues

| Compound | Substitution at C6 | Other Modifications | Ki (nM) | Calculated logP | Reference(s) |

| IMPY | -I | N,N-dimethylamino | 15 | 3.3 | [1][3] |

| Bromo-IMPY | -Br | N,N-dimethylamino | 10 | 3.3 | [1][3] |

| Cyano-IMPY | -CN | N,N-dimethylamino | <10 | - | [4] |

| Nitro-IMPY | -NO2 | N,N-dimethylamino | <10 | - | [4] |

| Ethylthio-IMPY | -SCH2CH3 | N,N-dimethylamino | <10 | - | [4] |

| Bromo-N-Methyl | -Br | N-methylamino | 7.4 | - | [4] |

| DRM106 | -I | 2-[4-(1H-3-pyrazolyl)phenyl] | - | - | [5][6] |

Table 2: Comparative Data of Established Amyloid Imaging Agents

| Tracer | Type | Ki (nM) | logP | Brain Uptake (%ID/g at 2 min) | Reference(s) |

| [11C]PIB | PET | ~1-3 | 2.5 | 6-8 | [5] |

| [18F]Florbetapir (AV-45) | PET | ~3.1 | 2.8 | >6 | [7] |

| [18F]FDDNP | PET | ~0.1-1 | 2.9 | ~2 | [8][9] |

| [123I]IMPY | SPECT | 15 | 3.3 | ~7 | [1] |

Structure-Activity Relationship (SAR) Insights:

-

Halogen Substitution at C6: The presence of a halogen, particularly iodine or bromine, at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for high binding affinity.[1][3]

-

Electron-Withdrawing Groups at C6: The introduction of other electron-withdrawing groups like cyano (-CN) and nitro (-NO2) at the C6 position can also result in high-affinity ligands.[4]

-

Thioether Substituents at C6: Non-hydrophilic thioether substituents at the C6 position are well-tolerated and can maintain high affinity, opening avenues for labeling with PET isotopes like 11C and 18F.[4] However, the introduction of hydrophilic thioether groups tends to reduce or abolish affinity.[4]

-

N-Demethylation: Modification of the dimethylamino group, such as conversion to a secondary N-methyl amine, can be tolerated, with some analogues retaining high affinity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of IMPY and its analogues.

In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for Aβ aggregates by measuring its ability to compete with a radiolabeled ligand.

Detailed Steps:

-

Preparation of Aβ Aggregates:

-

Synthesized Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized.

-

The peptide film is reconstituted in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 0.5 mg/mL.

-

The solution is incubated at 37°C for 72 hours with gentle agitation to promote fibril formation.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

50 µL of Aβ1-42 aggregates (final concentration ~50-100 nM).

-

50 µL of the radioligand (e.g., [125I]IMPY, final concentration ~0.05 nM).

-

50 µL of the competing test compound at various concentrations (e.g., 0.1 to 1000 nM) or buffer for total binding.

-

For non-specific binding, a high concentration of a known binder (e.g., 10 µM thioflavin-T) is added.

-

-

The plate is incubated for 2-3 hours at 37°C.

-

-

Separation and Counting:

-

The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold PBS to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo SPECT Imaging in Transgenic Mice

This protocol outlines the procedure for assessing the in vivo performance of a radiolabeled IMPY analogue in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Detailed Steps:

-

Animal Preparation:

-

An adult transgenic mouse model of Alzheimer's disease (e.g., 12-18 months old) and an age-matched wild-type control are used.

-

The mouse is anesthetized using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

-

A catheter is placed in the lateral tail vein for radiotracer injection.

-

-

Radiotracer Injection and Imaging:

-

The radiolabeled compound (e.g., [123I]IMPY analogue) is administered as a bolus injection via the tail vein catheter (typical dose: 5-10 MBq in ~100 µL of saline).

-

The animal is placed in a small animal SPECT/CT scanner.

-

A CT scan is acquired for anatomical reference and attenuation correction.

-

A dynamic SPECT scan is acquired for 60-90 minutes post-injection.

-

-

Image Reconstruction and Analysis:

-

SPECT images are reconstructed using an appropriate algorithm (e.g., OSEM).

-

SPECT and CT images are co-registered.

-

Regions of interest (ROIs) are drawn on the co-registered images over brain regions known to have high amyloid deposition (e.g., cortex, hippocampus) and a reference region with low expected specific binding (e.g., cerebellum).

-

The mean radioactivity concentration within each ROI is determined and can be expressed as the Standardized Uptake Value (SUV).

-

The ratio of uptake in the target region to the reference region (SUV ratio) is calculated to estimate the specific binding.

-

-

Ex Vivo Validation:

-

Following the imaging session, the animal is euthanized.

-

The brain is rapidly removed, frozen, and sectioned.

-

Brain slices are exposed to a phosphor imaging plate for autoradiography to visualize the microscopic distribution of the radiotracer.

-

Adjacent sections can be stained with thioflavin-S or anti-Aβ antibodies to confirm the co-localization of the radiotracer with amyloid plaques.

-

Conclusion

The development of structural analogues of IMPY has significantly advanced the field of amyloid imaging. By systematically modifying the core imidazo[1,2-a]pyridine scaffold, researchers have been able to fine-tune the binding affinity and pharmacokinetic properties of these imaging agents. The quantitative data and experimental protocols presented in this guide provide a valuable resource for scientists and drug developers working to create the next generation of amyloid imaging agents with improved sensitivity and specificity for the early and accurate diagnosis of Alzheimer's disease. The ongoing exploration of structure-activity relationships will undoubtedly lead to the discovery of even more effective probes for visualizing the complex pathology of this devastating neurodegenerative disorder.

References

- 1. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. | Semantic Scholar [semanticscholar.org]

- 2. Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. In vivo SPECT imaging of amyloid-β deposition with radioiodinated imidazo[1,2-a]pyridine derivative DRM106 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amyloid plaque imaging from IMPY/SPECT to AV-45/PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of the amyloid imaging tracer FDDNP with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]

MeS-IMPY: A High-Affinity Ligand for Early-Stage Alzheimer's Diagnosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the development of sensitive and specific diagnostic tools for early detection. The pathological hallmark of AD is the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The imaging agent MeS-IMPY, a derivative of IMPY, has emerged as a promising high-affinity ligand for these Aβ plaques. Its radiolabeled form, [11C]this compound, holds potential for the in vivo visualization and quantification of amyloid burden using Positron Emission Tomography (PET), a critical tool for early diagnosis and for monitoring the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, proposed experimental protocols for its use, and the underlying pathological signaling pathways it helps to visualize.

Quantitative Data Presentation

The binding affinity of a diagnostic ligand is a critical parameter for its efficacy. This compound has demonstrated a high binding affinity for β-amyloid plaques, a key characteristic for a successful amyloid imaging agent. The following table summarizes the available quantitative data on the binding affinity of this compound and its parent compound, IMPY.

| Compound | Target | Assay Type | K_i (nM) | Reference |

| This compound | β-amyloid plaques from AD human brains | In vitro binding | 7.93 | [1] |

| This compound | β-amyloid plaques from AD brain homogenates | In vitro binding | 8.95 | [1] |

| [125I]IMPY | Amyloid plaques in AD cortical homogenates | In vitro binding | 5.3 ± 1.0 | [2] |

| [3H]SB-13 | Amyloid plaques in AD cortical homogenates | In vitro binding | 2.4 ± 0.2 | [2] |

Signaling Pathways

The accumulation of β-amyloid plaques, which this compound is designed to detect, is a central event in the pathogenesis of Alzheimer's disease. These plaques are not inert deposits but are biologically active, triggering a cascade of downstream events that lead to synaptic dysfunction and neurodegeneration. The binding of an imaging agent like this compound allows for the visualization of these initial pathological hallmarks. Below is a diagram illustrating the simplified signaling pathway associated with β-amyloid plaque formation and its downstream consequences.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline hypothetical but detailed experimental protocols for the use of this compound in a research setting, based on established techniques for similar amyloid imaging agents.

In Vitro Binding Assay with Synthetic Aβ Fibrils

This protocol describes the determination of the binding affinity of this compound to synthetic β-amyloid fibrils.

Methodology:

-

Preparation of Synthetic Aβ42 Fibrils:

-

Synthesize and purify Aβ42 peptide.

-

Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state.

-

Remove the solvent and resuspend the peptide in a buffer that promotes fibrillization (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the solution with agitation to induce fibril formation, monitoring the process with techniques like Thioflavin T fluorescence assay.

-

-

Radioligand Binding Assay:

-

In a multi-well plate, add a constant concentration of synthetic Aβ42 fibrils to each well.

-

Add a constant concentration of radiolabeled this compound (e.g., [3H]this compound).

-

To determine non-specific binding, add a high concentration of unlabeled this compound to a subset of wells.

-

For competition assays, add increasing concentrations of unlabeled this compound to the remaining wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

In Vivo PET Imaging in a Preclinical Alzheimer's Model

This protocol outlines the use of [11C]this compound for PET imaging in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Handling and Preparation:

-

Use an established transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and age-matched wild-type controls.

-

Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

-

Position the animal in a stereotactic frame within the PET scanner to minimize motion artifacts.

-

-

Radiotracer Administration and PET Scan Acquisition:

-

Synthesize [11C]this compound with high radiochemical purity and specific activity.

-

Administer a bolus injection of [11C]this compound intravenously via a tail vein catheter.

-

Begin dynamic PET data acquisition immediately after injection and continue for a predefined duration (e.g., 60-90 minutes).

-

Acquire a computed tomography (CT) or magnetic resonance imaging (MRI) scan for anatomical reference and attenuation correction.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time-framed images.

-

Co-register the PET images with the anatomical CT or MRI scans.

-

Define regions of interest (ROIs) on the brain images, including cortical areas known for amyloid deposition and a reference region with minimal expected specific binding (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate the Standardized Uptake Value Ratio (SUVR) for cortical regions by dividing the integrated radioactivity in the target ROI by that in the reference region over a specific time window.

-

-

Post-Imaging Validation:

-

Following the final imaging session, sacrifice the animals and extract the brains.

-

Perform ex vivo autoradiography on brain sections to visualize the distribution of the radiotracer.

-

Conduct immunohistochemical staining with anti-Aβ antibodies to confirm the presence and distribution of amyloid plaques and correlate with the PET signal.

-

Conclusion

This compound represents a promising tool in the armamentarium for the early diagnosis of Alzheimer's disease. Its high affinity for β-amyloid plaques makes it a candidate for developing a sensitive PET imaging agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the utility of this compound in both preclinical and, potentially, clinical settings. Continued research into such high-affinity ligands is paramount for advancing our ability to diagnose and monitor Alzheimer's disease, ultimately paving the way for more effective therapeutic strategies. However, it is important to note that one study has indicated low retention of [11C]this compound in the brains of AD patients, which may be due to factors such as inadequate binding affinity in vivo or the presence of radiometabolites that can cross the blood-brain barrier[3]. These findings underscore the need for further optimization and evaluation of this compound and its derivatives as viable clinical imaging agents.

References

Methodological & Application

Application Notes and Protocols: MeS-IMPY PET Imaging for Amyloid Plaque Quantification in Rodent Models

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, neurodegenerative diseases, and radiopharmaceutical development.

Disclaimer: As of the latest literature review, a specific Positron Emission Tomography (PET) radiotracer designated "MeS-IMPY" and its associated rodent imaging protocol are not well-documented in publicly available scientific resources. The following application note is a representative protocol constructed based on the known characteristics of the IMPY (imidazo[1,2-a]pyridine) chemical scaffold for amyloid-beta (Aβ) plaque binding and established methodologies for similar amyloid PET tracers (e.g., [¹¹C]PiB, [¹⁸F]-florbetapir) in preclinical rodent models.

Introduction

Alzheimer's disease (AD) is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1] PET imaging provides a non-invasive method to quantify Aβ plaque burden in living subjects, making it an invaluable tool for diagnosing AD, tracking disease progression, and evaluating the efficacy of anti-amyloid therapies.[2][3] The IMPY class of compounds has shown promise for imaging Aβ plaques.[1] This document details a hypothetical, yet plausible, protocol for PET imaging in rodent models of AD using a C-11 labeled this compound analog, hereafter referred to as [¹¹C]this compound. This tracer is presumed to be a derivative of the IMPY structure, suitable for PET imaging of amyloid plaques.

Radiochemistry and Quality Control